N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine)
Description
Chemical Name: N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) CAS Reg. No.: 93841-42-0 Molecular Formula: C20H40N4O4Sn Molecular Weight: ~518.7 g/mol (calculated)
This organotin compound features a central dibutylstannylene (Sn) core bridged by two oxygen atoms, each connected to N-nitrosocyclohexylamine substituents. The nitroso (-N=O) groups and tin center confer unique reactivity, making it relevant in organometallic synthesis or catalysis.
Properties
CAS No. |
93841-42-0 |
|---|---|
Molecular Formula |
C20H40N4O4Sn |
Molecular Weight |
519.3 g/mol |
IUPAC Name |
N-cyclohexyl-N-[dibutyl-[cyclohexyl(nitroso)amino]oxystannyl]oxynitrous amide |
InChI |
InChI=1S/2C6H11N2O2.2C4H9.Sn/c2*9-7-8(10)6-4-2-1-3-5-6;2*1-3-4-2;/h2*6H,1-5H2;2*1,3-4H2,2H3;/q2*-1;;;+2 |
InChI Key |
OTCGVIBGKLIRHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(ON(C1CCCCC1)N=O)ON(C2CCCCC2)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is treated with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene involves the continuous nitration of toluene using mixed acid (a combination of nitric acid and sulfuric acid). The process is carefully controlled to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form aminodinitrotoluenes and other derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid, or catalytic hydrogenation.
Substitution: Strong nucleophiles such as hydroxide ions can facilitate substitution reactions.
Major Products Formed
Reduction: Aminodinitrotoluenes and other reduced derivatives.
Substitution: Various substituted nitrotoluenes depending on the nucleophile used.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive for calibrating instruments and studying explosive reactions.
Biology: Studied for its toxicological effects on living organisms.
Medicine: Research into its potential use in targeted drug delivery systems.
Industry: Used in mining, construction, and demolition for its explosive properties.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases results in a powerful explosion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with three structurally related organotin and amine derivatives:
Detailed Analysis of Functional Group Impact
Tin Core and Bridging Groups
- The target compound and entries 84332-96-7/94023-65-1 share a dibutylstannylene core but differ in bridging groups:
Nitroso vs. Non-Nitroso Derivatives
- The target’s N-nitrosocyclohexylamine groups distinguish it from simpler amines (e.g., 4230-04-0). Nitroso compounds are known mutagenic agents, requiring stringent safety protocols during handling .
Molecular Weight and Solubility
- The target’s moderate molecular weight (~518.7 g/mol) suggests moderate solubility in organic solvents, whereas higher-weight derivatives (e.g., 84332-96-7) are likely less soluble but more thermally stable .
Biological Activity
N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) is a synthetic compound that combines the properties of dibutylstannylene and nitrosamines. This compound has garnered attention due to its potential biological activity, particularly in the context of toxicology and pharmacology. Understanding its biological effects is crucial for evaluating its safety and potential applications.
Chemical Structure and Properties
The compound features a dibutylstannylene moiety linked to two N-nitrosocyclohexylamine groups. The general structure can be represented as follows:
where are integers representing the number of each atom in the molecule.
Toxicological Profile
- Carcinogenic Potential : Research indicates that nitrosamines, particularly those derived from amines, have significant carcinogenic properties. N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) is expected to exhibit similar effects due to the presence of the nitroso group, which is known to induce DNA damage and mutations .
- Mechanism of Action : The compound may exert its biological effects through the formation of reactive nitrogen species that can interact with cellular macromolecules, leading to oxidative stress and cellular damage .
Case Studies
Several studies have documented the effects of related compounds on biological systems:
- Study A : A study examining N-nitrosodibutylamine (a related compound) found that it induced tumors in laboratory animals when administered in high doses. The tumors were primarily located in the liver and lungs, suggesting a strong link between exposure and carcinogenicity .
- Study B : Another investigation focused on the mutagenic potential of nitrosamines in bacterial models. Results indicated that compounds similar to N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) significantly increased mutation rates compared to controls, reinforcing concerns about their safety .
Summary of Key Findings
| Study | Compound | Biological Effect | Methodology |
|---|---|---|---|
| A | N-Nitrosodibutylamine | Tumor induction | Animal model |
| B | Related nitrosamines | Increased mutagenicity | Bacterial assays |
Mechanistic Insights
The biological activity of N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) may involve:
- Oxidative Stress : Induction of reactive oxygen species (ROS), leading to cellular damage.
- DNA Damage : Formation of DNA adducts that can result in mutations and tumorigenesis.
- Cell Signaling Disruption : Alteration of normal cell signaling pathways due to oxidative modifications.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
